Ethyl 3-aminopyrazine-2-carboxylate

Vue d'ensemble

Description

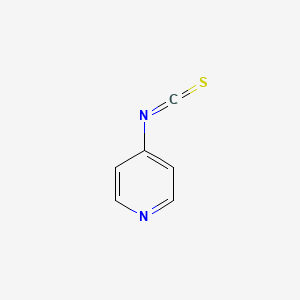

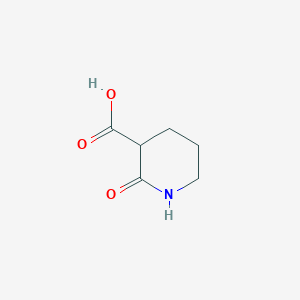

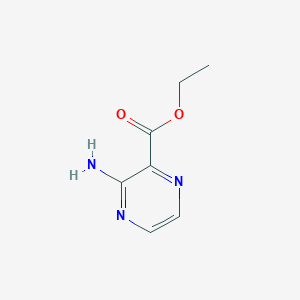

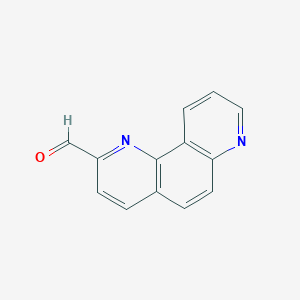

Ethyl 3-aminopyrazine-2-carboxylate is a chemical compound with the linear formula C7H9N3O2 .

Synthesis Analysis

While specific synthesis methods for Ethyl 3-aminopyrazine-2-carboxylate were not found in the search results, general procedures for the synthesis of similar compounds involve the use of amide formation from the ester or the acid activated by CDI .Molecular Structure Analysis

The molecular structure of Ethyl 3-aminopyrazine-2-carboxylate is represented by the InChI code1S/C7H9N3O2/c1-2-12-7(11)5-6(8)10-4-3-9-5/h3-4H,2H2,1H3,(H2,8,10) . Its molecular weight is 167.17 .

Applications De Recherche Scientifique

Antimicrobial Activity

The compound has been used in the synthesis of N-substituted 3-aminopyrazine-2-carboxamides which exhibit antimicrobial properties. These derivatives have been studied for their potential in treating infections due to their ability to inhibit the growth of microorganisms .

Pharmaceutical Applications

Pyrazine derivatives, including those related to Ethyl 3-aminopyrazine-2-carboxylate, are recognized as important scaffolds in pharmaceuticals. They are known for their versatility in drug development, particularly due to the uniquely situated nitrogen atom in the pyrazine ring which makes it a significant pharmacophore .

Mécanisme D'action

Target of Action

Ethyl 3-aminopyrazine-2-carboxylate is a derivative of 3-aminopyrazine-2-carboxamide . It has been found to target the prolyl-tRNA synthetase (ProRS) . ProRS is an essential enzyme involved in protein synthesis, playing a crucial role in the translation of mRNA into proteins .

Mode of Action

The compound interacts with ProRS, inhibiting its function . This interaction disrupts the normal protein synthesis process, leading to a halt in the growth and multiplication of the bacteria .

Biochemical Pathways

The inhibition of ProRS affects the protein synthesis pathway . This disruption leads to a decrease in the production of essential proteins, affecting various downstream processes and functions within the bacterial cell .

Pharmacokinetics

The compound’s molecular weight is 16717 , which suggests it may have good bioavailability as compounds with a molecular weight below 500 are generally well absorbed .

Result of Action

The inhibition of ProRS by Ethyl 3-aminopyrazine-2-carboxylate leads to a disruption in protein synthesis . This disruption halts the growth and multiplication of the bacteria, leading to their eventual death . The compound has shown high activity against mycobacteria .

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 3-aminopyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-2-12-7(11)5-6(8)10-4-3-9-5/h3-4H,2H2,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVPKIZXZEISSOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CN=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10498333 | |

| Record name | Ethyl 3-aminopyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10498333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36526-32-6 | |

| Record name | Ethyl 3-aminopyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10498333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Ethyl 3-aminopyrazine-2-carboxylate in the context of the research paper?

A1: The paper [] outlines a novel synthetic route for pyrazines, a class of heterocyclic compounds with diverse biological activities. Ethyl 3-aminopyrazine-2-carboxylate serves as a key intermediate in this synthesis. The researchers successfully synthesized various derivatives of Ethyl 3-aminopyrazine-2-carboxylate, highlighting its versatility as a building block for more complex pyrazine structures. This opens avenues for exploring the potential applications of these derivatives in medicinal chemistry and drug discovery.

Q2: Can you describe the synthetic route used to obtain Ethyl 3-aminopyrazine-2-carboxylate in the study?

A2: The synthesis of Ethyl 3-aminopyrazine-2-carboxylate involved a multi-step process starting with Ethyl ethoxycarbonylacetimidate hydrochloride []. This compound was converted to Ethyl 2-amidino-2-nitroso-acetate or Ethyl 2-amidino-2-phenylazo-acetate. Subsequent reduction yielded Ethyl 2-amidino-2-aminoacetate dihydrochloride. Finally, cyclization of this compound with various 1,2-dicarbonyl reagents in the presence of a base resulted in the formation of Ethyl 3-aminopyrazine-2-carboxylate derivatives.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1313940.png)

![Imidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1313946.png)